

# CAS number 128-66-5 physical and chemical data

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## Compound of Interest

Compound Name: Vat Yellow 4

Cat. No.: B1669115

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An In-Depth Technical Guide on the Physical and Chemical Data of C.I. **Vat Yellow 4** (CAS Number 128-66-5)

## Compound Identification and Overview

C.I. **Vat Yellow 4**, identified by the CAS number 128-66-5, is a synthetic anthraquinone vat dye.<sup>[1]</sup> Its chemical name is Dibenzo[b,def]chrysene-7,14-dione.<sup>[2][3]</sup> It is an ortho- and peri-fused polycyclic arene, also referred to as dibenzpyrenequinone.<sup>[2][4][5]</sup> This compound is a polyaromatic hydrocarbon with potential carcinogenic activity and is listed on the US EPA Toxic Release Inventory (TRI).<sup>[4]</sup> It is primarily used in the textile industry for dyeing cotton, wool, silk, and some synthetic fibers like cellulose acetate.<sup>[1][2]</sup>

## Physical and Chemical Properties

The physical and chemical data for C.I. **Vat Yellow 4** are summarized below. It is important to note that some sources report slight variations in values, which may be attributed to the measurement of the technical grade dye versus the purified quinone component.<sup>[2]</sup>

## General and Physical Properties

Property	Value	Source(s)
Appearance	Viscous orange liquid or Yellow-brown powder	[4][5]
Molecular Formula	C <sub>24</sub> H <sub>12</sub> O <sub>2</sub>	[1][3][6]
Molecular Weight	332.35 g/mol	[1][4]
Melting Point	385 °C	[2][4][5]
Boiling Point	~429.48 - 606.7 °C (rough estimate)	[1][4]
Density	~1.1459 - 1.418 g/cm <sup>3</sup> (rough estimate)	[1][4]
Refractive Index	~1.4891 - 1.792 (estimate)	[1][4]
Vapor Pressure	1.15E-14 mmHg at 25°C	[1]

## Solubility Data

Solvent	Solubility	Source(s)
Water	Insoluble	[2][6]
Nitrobenzene	Soluble	[2][5][6]
Tetrahydronaphthalene	Soluble	[2][6]
Xylene	Soluble	[2][6]
Sulfuric Acid	Soluble	[2]
Acetone	Slightly soluble	[2][5][6]
Benzene	Slightly soluble	[2][5][6]
Chloroform	Slightly soluble	[2][5][6]
Ethanol	Slightly soluble	[2][5][6]
Pyridine	Slightly soluble	[2][5][6]
Toluene	Slightly soluble	[2][5][6]

## Experimental Protocols

Detailed methodologies for determining key physical and chemical properties are outlined below.

### Melting Point Determination (Thiele Tube Method)

The melting point of a crystalline solid is a key indicator of purity.<sup>[7]</sup> The Thiele tube method is a common and effective technique for this measurement.<sup>[8]</sup>

Protocol:

- **Sample Preparation:** A small amount of the dry, crystalline C.I. **Vat Yellow 4** is introduced into a thin-walled capillary tube, which is sealed at one end.<sup>[7]</sup>
- **Apparatus Setup:** The capillary tube is attached to a thermometer using a small rubber band, ensuring the sample is aligned with the thermometer bulb.
- **Heating:** The thermometer and capillary assembly are placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil), ensuring the sample is immersed in the oil.<sup>[8]</sup>
- **Observation:** The side arm of the Thiele tube is gently and continuously heated with a Bunsen burner. This design allows for uniform heating of the oil bath via convection.<sup>[8]</sup>
- **Data Recording:** The temperature at which the solid first begins to melt (the first appearance of liquid) and the temperature at which the solid is completely liquefied are recorded. For a pure compound, this melting point range should be narrow (0.5-1.0°C).<sup>[7]</sup> A preliminary rapid determination can be done to find an approximate melting point, followed by a slower, more careful measurement (heating at ~2°C/min).<sup>[7]</sup>

### Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid.<sup>[8]</sup>

Protocol:

- **Sample Preparation:** A small glass vial (e.g., a Durham tube) is filled about half-full with the liquid sample of C.I. **Vat Yellow 4**.[\[8\]](#)
- **Capillary Inversion:** A capillary tube, sealed at one end, is inverted (open end down) and placed inside the vial containing the sample.[\[8\]](#)
- **Apparatus Setup:** The vial is attached to a thermometer, and the assembly is placed in a Thiele tube filled with a suitable heating oil.[\[9\]](#)
- **Heating:** The Thiele tube is heated gently. As the temperature rises, the air trapped in the capillary tube expands and escapes as a slow stream of bubbles.
- **Observation:** Heating is continued until a continuous and vigorous stream of bubbles emerges from the capillary tube. The heat is then removed.[\[8\]](#)[\[9\]](#)
- **Data Recording:** As the apparatus cools, the bubbling will slow and stop. The boiling point is the temperature at which the liquid just begins to be drawn into the capillary tube.[\[8\]](#)

## UV-Visible Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is concentration-dependent.

Protocol:

- **Sample Preparation:** A stock solution of the compound is prepared by dissolving a known mass in a suitable solvent (e.g., chloroform) to a specific concentration (e.g., 1 mM).[\[10\]](#) Serial dilutions are then made to obtain a range of concentrations.[\[11\]](#)
- **Instrument Setup:** A UV-Vis spectrophotometer is turned on and allowed to stabilize. The desired wavelength range for analysis (e.g., 300-800 nm) is set.[\[11\]](#)
- **Blank Measurement:** A cuvette is filled with the pure solvent (the "blank") and placed in the spectrophotometer to zero the instrument.
- **Sample Measurement:** The blank cuvette is replaced with a cuvette containing the sample solution, and the absorption spectrum is recorded.[\[10\]](#)

- Analysis: The wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) is identified from the spectrum. For violanthrone derivatives, absorption peaks have been observed between 535 nm and 580 nm.[11]

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[12][13]

Protocol:

- Sample Preparation: For a solid sample, it can be prepared as a KBr (potassium bromide) pellet. A small amount of C.I. **Vat Yellow 4** is ground with dry KBr powder, and the mixture is pressed into a thin, transparent disk using a hydraulic press. Alternatively, a solution can be prepared using a suitable solvent (e.g., chloroform) and placed in a sample cell with a defined path length (e.g., 200  $\mu\text{m}$ ).[10]
- Background Spectrum: A background spectrum of the pure KBr pellet or the solvent is collected. This is necessary to subtract any absorbance not due to the sample.
- Sample Spectrum: The sample is placed in the IR spectrometer (often a Fourier Transform Infrared - FTIR instrument), and the spectrum is recorded.[14]
- Data Analysis: The resulting spectrum, a plot of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ), is analyzed. Characteristic absorption bands corresponding to specific functional groups are identified. For instance, the carbonyl ( $\text{C}=\text{O}$ ) stretching vibrations in violanthrone derivatives are observed in the 1550–1700  $\text{cm}^{-1}$  region.[10][15]

## Spectroscopic Data

Spectroscopic data are crucial for the structural elucidation and characterization of C.I. **Vat Yellow 4** and related violanthrone compounds.

Spectroscopy Type	Observed Data / Peaks	Source(s)
UV-Visible ( $\lambda_{\text{max}}$ )	535 nm, 580 nm (in various solvents)	[11]
Infrared (IR)	Carbonyl (C=O) stretching and in-plane ring breathing modes in the 1550–1700 $\text{cm}^{-1}$ region.	[10][15]
$^1\text{H}$ NMR	Spectral data have been reported for the quinone.	[2]
$^{13}\text{C}$ NMR	Spectral data have been reported for the quinone.	[2][3]
Mass Spectrometry	Mass spectral data have been reported for the quinone.	[2]

## Synthesis

C.I. **Vat Yellow 4** (7,14-Dibenzpyrenequinone) is prepared from 1,5-dibenzoylnaphthalene.[4] [5] This precursor is itself prepared from the Friedel-Crafts acylation (benzoylation) of naphthalene.

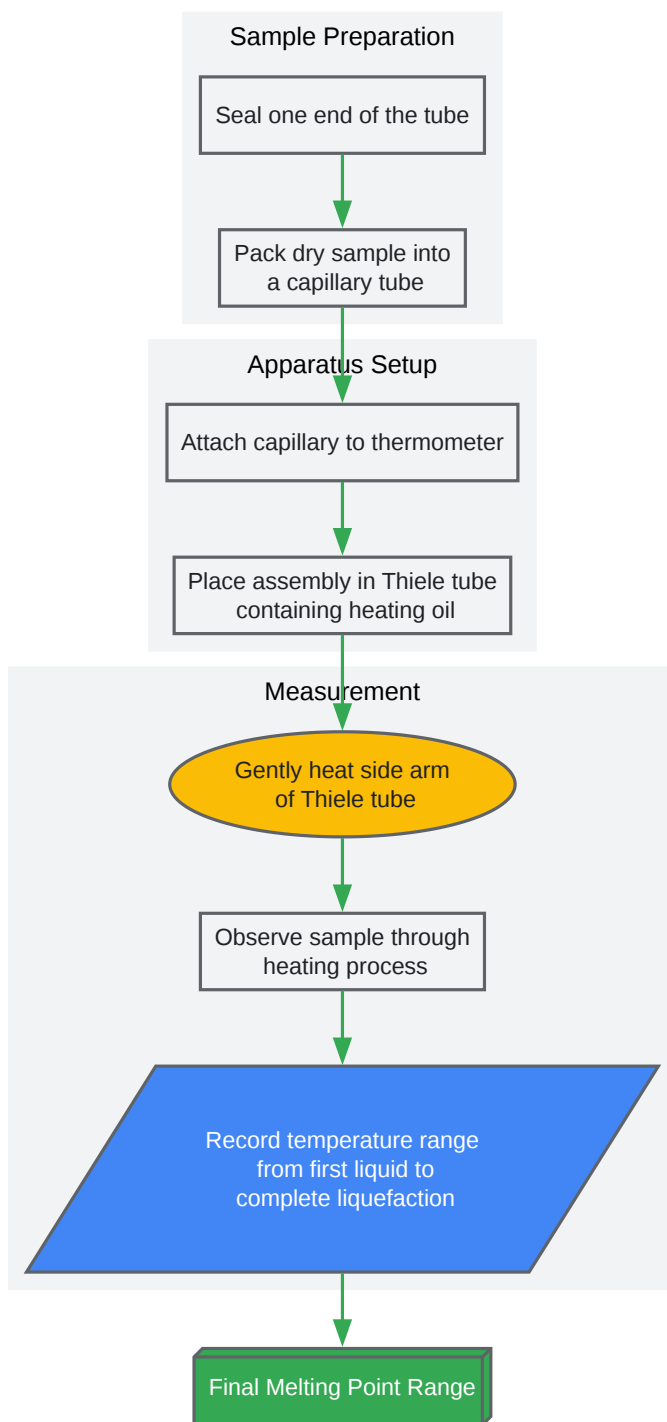
Synthesis Workflow:

- Precursor Synthesis: Naphthalene is reacted with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride ( $\text{AlCl}_3$ ) to form 1,5-dibenzoylnaphthalene.[4][5]
- Cyclization: The 1,5-dibenzoylnaphthalene undergoes fusion with  $\text{AlCl}_3$  and sodium chloride ( $\text{NaCl}$ ) at approximately 160°C, followed by aeration with oxygen, to yield the final product.[4] [5]

## Mandatory Visualizations

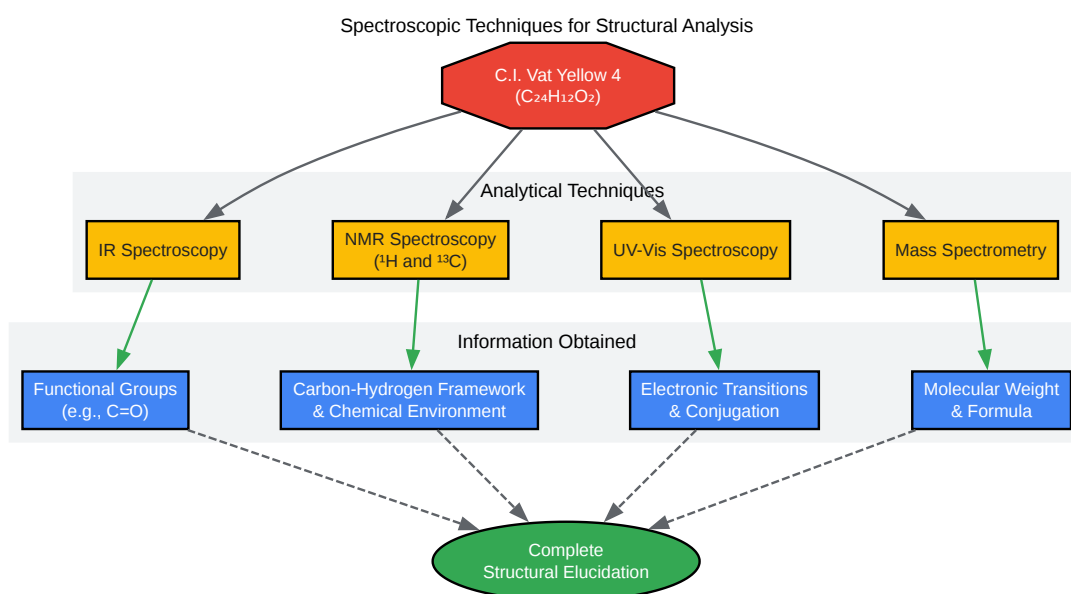
### Experimental Workflow: Melting Point Determination

## Experimental Workflow for Melting Point Determination

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Caption: Workflow for determining melting point using the Thiele tube method.

## Logical Relationship: Spectroscopic Characterization



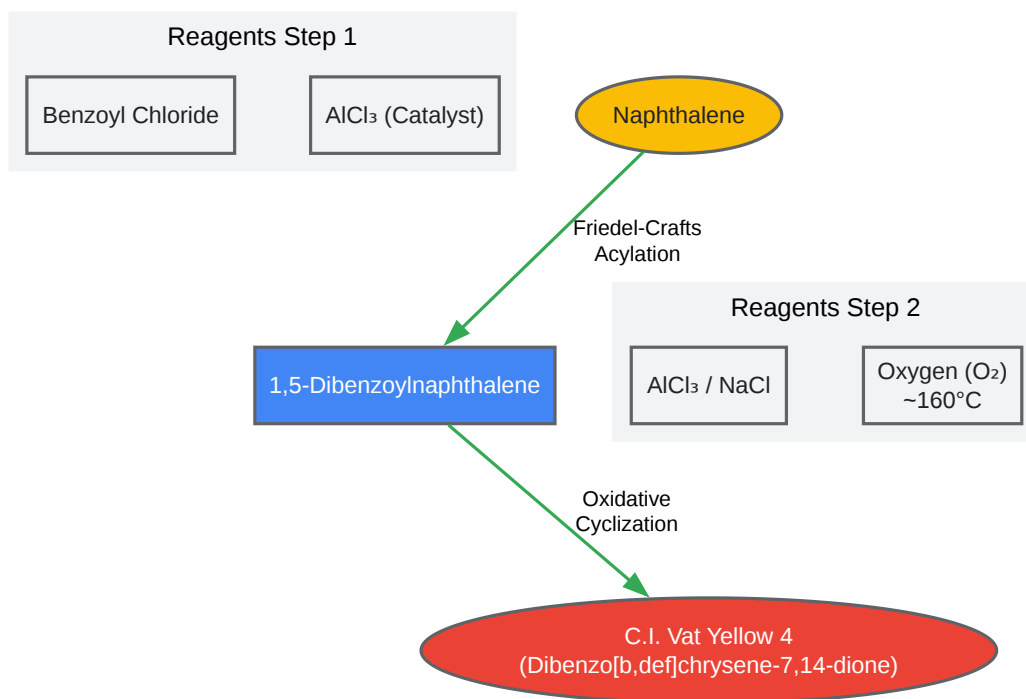
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Caption: Relationship between spectroscopic methods and structural information.

## Synthesis Pathway



## Synthesis Pathway of C.I. Vat Yellow 4



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